2-(Aminomethyl)cyclohexan-1-ol
Description
Chemical Significance and Research Trajectories
The primary chemical significance of 2-(aminomethyl)cyclohexan-1-ol lies in its role as a chiral scaffold. The specific spatial arrangement of its functional groups makes it an important intermediate and precursor in the synthesis of more complex molecules, including those with potential therapeutic applications. ontosight.aievitachem.com Research trajectories often focus on its use in asymmetric synthesis, where its inherent chirality is used to control the stereochemical outcome of a chemical reaction.
Derivatives of this compound are investigated for a range of biological activities, including potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The compound's ability to interact with biological targets like enzymes and receptors through hydrogen bonding and other intermolecular forces is a key area of study. evitachem.com This has led to its investigation as a structural component in the development of novel therapeutic agents. evitachem.com In industrial chemistry, it serves as a precursor for the production of various fine chemicals. evitachem.com The reactivity of its amino and hydroxyl groups allows for a variety of chemical transformations, such as oxidation, reduction, and substitution, further broadening its research applications. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid or solid evitachem.com |
| Boiling Point | ~226.4 °C (Predicted) chemicalbook.com |
| Density | ~1.007 g/cm³ (Predicted) chemicalbook.com |
| Solubility | Soluble in water, ethanol, and methanol (B129727) evitachem.com |
Isomeric Forms and Stereochemical Considerations in this compound Systems
The structure of this compound contains two stereocenters at carbon atoms C1 (bearing the hydroxyl group) and C2 (bearing the aminomethyl group). This gives rise to multiple stereoisomers, which can have distinct physical properties and biological activities. The stereochemistry of the molecule is a critical aspect of its function in academic and industrial research.
The relative orientation of the hydroxyl and aminomethyl groups on the cyclohexane (B81311) ring leads to the existence of two diastereomers: cis and trans.
cis-Isomer: The hydroxyl and aminomethyl groups are positioned on the same side of the cyclohexane ring's plane.
trans-Isomer: The hydroxyl and aminomethyl groups are located on opposite sides of the ring's plane.
In the stable chair conformation of the cyclohexane ring, substituents prefer to occupy the equatorial position to minimize steric strain. For 1,2-disubstituted cyclohexanes like this compound, the trans-isomer is generally the more stable of the two because it can adopt a conformation where both bulky functional groups are in equatorial positions. The cis-isomer must have one group in an axial position and one in an equatorial position, leading to greater steric hindrance.
Table 2: Comparison of cis and trans Isomer Designations
| Isomer | Relative Position of Substituents | IUPAC Name Example | CAS Number (HCl Salt) |
|---|---|---|---|
| cis | Same side of the ring | (1S,2S)-2-(aminomethyl)cyclohexan-1-ol nih.gov | 24947-68-0 fishersci.at |
| trans | Opposite sides of the ring | (1R,2S)-2-(aminomethyl)cyclohexan-1-ol evitachem.com | 375819-19-5 chemicalbook.com |
Due to the presence of two chiral centers, this compound has a total of four stereoisomers. Each of the diastereomers (cis and trans) exists as a pair of non-superimposable mirror images called enantiomers. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system.
The four stereoisomers are:
Two cis enantiomers: (1R,2R)-2-(aminomethyl)cyclohexan-1-ol and (1S,2S)-2-(aminomethyl)cyclohexan-1-ol. nih.gov
Two trans enantiomers: (1R,2S)-2-(aminomethyl)cyclohexan-1-ol and (1S,2R)-2-(aminomethyl)cyclohexan-1-ol. evitachem.comchemsrc.com
The specific stereoisomer used is often critical in applications like asymmetric synthesis and drug development, as the precise three-dimensional arrangement of atoms determines how the molecule interacts with other chiral molecules, such as biological receptors or substrates. evitachem.com The separation and synthesis of these individual, optically pure isomers is a significant focus of research. evitachem.com
Table 3: Stereoisomers of this compound
| Configuration | Stereochemical Descriptor |
|---|---|
| cis | (1R,2R) |
| cis | (1S,2S) |
| trans | (1R,2S) |
| trans | (1S,2R) |
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFBZBVCAWDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902922 | |
| Record name | NoName_3498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60659-10-1 | |
| Record name | 2-(aminomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Aminomethyl Cyclohexan 1 Ol and Its Stereoisomers
Reductive Amination and Hydrogenation Approaches to 2-(Aminomethyl)cyclohexan-1-ol
Reductive approaches are a cornerstone in the synthesis of amino alcohols. These methods typically involve the chemical reduction of a nitrogen-containing functional group, such as a nitrile or a nitro group, on a pre-formed cyclohexanol (B46403) ring system.
A common strategy for installing the aminomethyl group is through the catalytic hydrogenation of a nitrile precursor, specifically 2-hydroxycyclohexanecarbonitrile. In this two-step process, a cyanohydrin is first formed from cyclohexanone (B45756), which is then reduced. The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is typically achieved using molecular hydrogen in the presence of a metal catalyst.
Various catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the yield and selectivity of the reaction. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. The reaction is generally carried out under elevated pressure and temperature to ensure complete conversion.
Table 1: Catalytic Systems for Hydrogenation of Nitrile Precursors
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Notable Findings |
|---|---|---|---|---|
| Raney Nickel | 50-100 | 80-120 | Methanol (B129727)/Ammonia (B1221849) | Ammonia is often added to suppress the formation of secondary amine byproducts. |
| Palladium on Carbon (Pd/C) | 30-70 | 70-100 | Ethanol, Acetic Acid | Acetic acid can be used as a solvent to facilitate the reaction and isolation of the product as an acetate (B1210297) salt. |
This table is a representative summary of typical conditions and is not exhaustive.
An alternative reductive pathway involves the use of nitro-functionalized intermediates, such as 1-(nitromethyl)cyclohexanol derivatives. The nitro group (-NO₂) serves as a precursor to the amine functionality and can be reduced under various conditions. Catalytic hydrogenation is a preferred industrial method for this transformation due to its efficiency and the clean nature of the process. google.com
The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. rsc.org For substrates like 1-nitromethyl-cyclohexanol, the reaction proceeds with hydrogen gas over a noble metal catalyst. google.com
Table 2: Conditions for the Reduction of Nitro Intermediates
| Reagent/Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Acetic Acid | 25-80°C | A widely used, efficient method that typically provides high yields. google.com |
| H₂ / Platinum(IV) oxide (PtO₂) | Acetic Acid | 25-50°C | Adams' catalyst is highly effective, though often more expensive than palladium catalysts. |
This table presents common laboratory and industrial methods for nitro group reduction.
Cyclization Strategies in the Synthesis of this compound Derivatives
Cyclization reactions represent another avenue for constructing the aminocyclohexanol framework. These strategies can involve the intramolecular reaction of a linear precursor containing both the amine and alcohol functionalities, or precursors that can be converted to them. For instance, ω-amino-alcohols can be selectively cyclized to form cyclic amines or lactams depending on the catalytic system employed. researchgate.net While direct cyclization to form this compound is less common, related strategies can be used to synthesize key intermediates. One such approach could involve the cyclization of an open-chain amino alcohol precursor, followed by subsequent ring-opening or rearrangement to yield the desired cyclohexanol scaffold.
Aminomethylation Reactions in the Formation of Cyclohexanol Scaffolds
Aminomethylation involves the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate. The Mannich reaction is the most prominent example of this type of transformation.
The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine, and an active hydrogen compound, such as cyclohexanone. organic-chemistry.orgwikipedia.org This reaction produces a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
In the context of synthesizing this compound, the process would involve two key steps:
Mannich Reaction: Cyclohexanone is reacted with formaldehyde (B43269) and an amine (e.g., ammonia or a primary amine) to form a 2-(aminomethyl)cyclohexanone (B12972006) derivative. researchgate.net
Reduction: The ketone functional group of the resulting Mannich base is then reduced to a secondary alcohol, yielding the final this compound product. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can be employed for this step.
The reaction starts with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of cyclohexanone. wikipedia.org
Table 3: Representative Mannich Reactions with Cyclohexanone
| Amine | Aldehyde | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Dimethylamine | Formaldehyde | Acidic (e.g., HCl) | 2-[(Dimethylamino)methyl]cyclohexanone |
| Aniline | Aromatic Aldehydes | Silica supported phenylphosphinic acid | β-amino carbonyl compounds researchgate.net |
This table illustrates the versatility of the Mannich reaction for functionalizing cyclohexanone.
Asymmetric Synthesis Approaches to Enantiopure this compound
The presence of two chiral centers in this compound means it can exist as four stereoisomers. The synthesis of enantiomerically pure forms is crucial for applications in chiral catalysis and pharmaceuticals. researchgate.netnih.gov A primary method for obtaining enantiopure isomers is the resolution of a racemic mixture.
This technique involves reacting the racemic mixture of the amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amino alcohol. nih.gov
One documented method involves the optical resolution of racemic trans-2-aminocyclohexanol derivatives using optically active resolving agents like 2-methoxyphenylacetic acid or mandelic acid. nih.govevitachem.com This process can yield the desired enantiomers with high optical purity. evitachem.com
Table 4: Enantiomeric Resolution of trans-2-Aminocyclohexanol Derivatives
| Resolving Agent | Solvent | Outcome | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-Mandelic Acid | Ethanol/Water | Crystallization of the (1R,2R)-amine-(R)-mandelate salt | >99% nih.gov |
| (S)-Mandelic Acid | Ethanol/Water | Crystallization of the (1S,2S)-amine-(S)-mandelate salt | >99% nih.gov |
Data in this table is based on the resolution of related aminocyclohexanol compounds, a technique directly applicable to this compound.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, involving the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential recycling. For the synthesis of this compound stereoisomers, this strategy typically involves the asymmetric modification of a cyclohexane (B81311) precursor.
Prominent chiral auxiliaries applicable to this synthetic challenge include oxazolidinones (Evans auxiliaries), pseudoephedrine and its analogs, and chiral hydrazones (SAMP/RAMP). wikipedia.orguwindsor.ca The general approach involves attaching the auxiliary to a carboxylic acid precursor, which is then cyclized or attached to a cyclohexane ring. The chiral environment created by the auxiliary then directs the diastereoselective alkylation or functionalization at the α-position, which can be subsequently converted to the aminomethyl group.
Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries are derived from readily available amino alcohols. santiago-lab.com An N-acyl oxazolidinone, formed from a cyclohexanecarboxylic acid derivative, can be deprotonated to form a conformationally rigid Z-enolate. uwindsor.casantiago-lab.com The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus establishing the stereochemistry of the carbon that will become the aminomethyl-bearing center. williams.edu Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid, which can be converted to the target amino alcohol via standard functional group manipulations.
Pseudoephedrine and Pseudoephenamine Amides: The Myers asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary. synarchive.com Amides formed from pseudoephedrine and a carboxylic acid can be deprotonated to form a rigid lithium chelate, which directs alkylating agents to the opposite face with high diastereoselectivity. harvard.edunih.gov Due to regulations on pseudoephedrine, practical alternatives like pseudoephenamine have been developed and show excellent stereocontrol, particularly in the formation of quaternary stereocenters. harvard.edunih.gov
(SAMP)/(RAMP) Hydrazone Method: Developed by Dieter Enders, this method involves the formation of a hydrazone between a ketone (e.g., cyclohexanone) and (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). wikipedia.orgmit.edu Deprotonation of the hydrazone forms an aza-enolate, which undergoes highly diastereoselective alkylation. wikipedia.org The stereochemical outcome is dictated by the chelation of the lithium cation by the methoxymethyl group, which forces a rigid conformation. wikipedia.org This method can be used to introduce a functionalized methyl group that is then converted to the aminomethyl group. Ozonolysis or hydrolysis subsequently removes the auxiliary, restoring the ketone, which can then be reduced to the corresponding alcohol. wikipedia.org
| Chiral Auxiliary | Precursor | Key Reaction | Typical Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Cyclohexanecarboxylic acid derivative | Asymmetric Alkylation | >95% |
| Pseudoephedrine | Cyclohexanecarboxylic acid derivative | Asymmetric Alkylation | >90% |
| SAMP/RAMP | Cyclohexanone | Asymmetric Alkylation of Hydrazone | >95% |
Chiral Catalyst-Enabled Enantioselective Transformations
The use of chiral catalysts to achieve enantioselectivity represents a highly efficient and atom-economical approach, as only a substoichiometric amount of the chiral material is required. rsc.org Strategies relevant to the synthesis of this compound include the asymmetric ring-opening of epoxides and catalytic additions to prochiral substrates.
Asymmetric Ring-Opening of Epoxides: A common route to 1,2-amino alcohols is the nucleophilic ring-opening of epoxides. The reaction of cyclohexene (B86901) oxide, a meso compound, with an amine nucleophile in the presence of a chiral catalyst can desymmetrize the epoxide, leading to an enantiomerically enriched product. scielo.org.mx Various chiral ligand-metal complexes have been developed to catalyze this transformation. For instance, chiral Schiff base ligands complexed with metals like chromium or titanium can effectively catalyze the addition of nucleophiles like azides (which can be reduced to amines) to cyclohexene oxide with good enantioselectivity. scielo.org.mx
Organocatalytic Mannich Reactions: Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.org Chiral primary or secondary amines, such as proline and its derivatives, can catalyze asymmetric Mannich reactions. wisc.edu While often applied to acyclic systems, this methodology can be adapted to synthesize β-amino carbonyl compounds. A strategy could involve the proline-catalyzed reaction between cyclohexanone, formaldehyde, and an amine, which would generate an intermediate that could be converted to the target compound. The stereochemistry is controlled by the formation of a transient chiral enamine between the catalyst and the ketone donor. acs.org
Copper-Catalyzed Aminoallylation: Recent advances have demonstrated the copper-catalyzed enantioselective reductive coupling of ketones with N-substituted allyl sources to generate chiral 1,2-amino alcohols. nih.gov This method could be applied to a cyclohexanone derivative to install both the hydroxyl and a protected aminomethyl group precursor in a single, highly stereoselective step. The stereochemical outcome is controlled by the chiral phosphine (B1218219) ligand coordinated to the copper catalyst. nih.gov
| Catalytic Strategy | Substrate(s) | Catalyst Type | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Ring-Opening | Cyclohexene Oxide, Amine Nucleophile | Chiral Ligand-Metal Complex | 60-99% |
| Organocatalytic Mannich Reaction | Cyclohexanone, Formaldehyde Derivative | Chiral Amine (e.g., Proline) | 70-95% |
| Copper-Catalyzed Aminoallylation | Cyclohexanone Derivative | Chiral Phosphine-Copper Complex | >90% |
Enzymatic Resolution and Catalysis for Stereoisomer Enrichment
Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure compounds. nih.gov For synthesizing stereoisomers of this compound, two main enzymatic strategies are employed: the kinetic resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor.
Lipase-Catalyzed Kinetic Resolution: Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are commonly used enzymes that catalyze the enantioselective acylation or hydrolysis of alcohols and esters. nih.gov A racemic mixture of N-protected this compound can be subjected to lipase-catalyzed acylation using an acyl donor like vinyl acetate. The lipase (B570770) will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the unreacted S-enantiomer in high enantiomeric excess. nih.govtandfonline.com Lipases such as those from Pseudomonas cepacia (Lipase PS) or Candida antarctica (Novozym 435) are known for their high enantioselectivity (E > 200) in resolving cyclic 1,2-amino alcohol precursors. nih.govtandfonline.com The resulting acylated and unreacted enantiomers can then be separated chromatographically.
Transaminase-Catalyzed Asymmetric Synthesis: Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgdiva-portal.org An appropriately functionalized precursor, 2-hydroxycyclohexyl)methanone, could be converted directly into a specific stereoisomer of N-protected this compound. The reaction involves the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate. scispace.com A wide range of both (R)- and (S)-selective ATAs have been developed through protein engineering, allowing access to either enantiomer of the target amine with typically excellent conversion and enantiomeric excess (>99% ee). nih.govrsc.org
| Enzymatic Method | Substrate | Enzyme Class | Key Outcome |
| Kinetic Resolution | Racemic N-protected this compound | Lipase | Separation of enantiomers (>95% e.e.) |
| Asymmetric Synthesis | 2-(Oxomethyl)cyclohexan-1-ol derivative | Amine Transaminase (ATA) | Direct formation of a single enantiomer (>99% e.e.) |
Diastereoselective Synthesis Routes and Control
Controlling the relative stereochemistry between the C1 hydroxyl and C2 aminomethyl groups (cis vs. trans) is a critical aspect of synthesizing specific stereoisomers. This control is typically achieved by exploiting the mechanistic pathways of certain reactions or by directing the approach of a reagent to a cyclic precursor.
Synthesis of trans-Isomers via Epoxide Ring-Opening: The most common route to trans-2-(aminomethyl)cyclohexan-1-ol involves the nucleophilic ring-opening of cyclohexene oxide. According to the Fürst-Plattner rule, the nucleophile attacks one of the epoxide carbons, leading to a transition state that proceeds to a chair-like conformation of the product. nih.gov This mechanism dictates that the nucleophile and the oxygen atom add to the ring in an anti-fashion, resulting exclusively in the trans diastereomer. nih.gov Industrial synthesis often employs this method, using ammonia as the nucleophile under high temperature and pressure to yield racemic trans-2-(aminomethyl)cyclohexan-1-ol.
Synthesis via Diastereoselective Reduction: Access to both cis and trans isomers can often be achieved through the diastereoselective reduction of a common intermediate, such as 2-(aminomethyl)cyclohexan-1-one or a protected derivative. The stereochemical outcome of the ketone reduction is influenced by the steric hindrance posed by the adjacent aminomethyl group.
Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) will typically approach from the less sterically hindered face of the ketone, which is often opposite to the existing C2 substituent. This axial attack generally leads to the formation of the equatorial alcohol, favoring the cis-isomer.
Small Reducing Agents: Reagents such as Sodium Borohydride (NaBH₄) are less sterically demanding and can approach from the same side as the C2 substituent (equatorial attack), leading to the axial alcohol, which would favor the formation of the trans-isomer.
The precise diastereomeric ratio depends heavily on the specific substrate, protecting groups, and reaction conditions.
Control via Cycloaddition Reactions: Diastereoselectivity can also be established during the formation of the cyclohexane ring itself. For example, a Diels-Alder reaction between a diene and a dienophile containing the precursors to the hydroxyl and aminomethyl groups can set the relative stereochemistry with high control, depending on endo/exo transition state preferences. Subsequent transformations would then reveal the final product.
Stereochemistry, Conformational Analysis, and Structural Elucidation of 2 Aminomethyl Cyclohexan 1 Ol
Cyclohexane (B81311) Ring Conformations in 2-(Aminomethyl)cyclohexan-1-ol Structures
The cyclohexane ring, the core of this compound, is not a planar hexagon. To avoid the strain of a flat ring, it adopts puckered conformations. byjus.com The most significant of these are the chair and boat forms.
Chair and Boat Forms
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. byjus.comlibretexts.org In this conformation, all carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. libretexts.org At room temperature, the vast majority of cyclohexane molecules, and by extension this compound, will exist in the chair form. byjus.comwikipedia.org
The boat conformation is considerably less stable than the chair. libretexts.orgic.ac.uk This instability arises from two main factors: torsional strain from eclipsing hydrogen atoms on the "bottom" of the boat and steric hindrance between the two "flagpole" hydrogen atoms, which are positioned close to each other. libretexts.orgic.ac.uk A more flexible and slightly more stable variant of the boat is the twist-boat (or skew-boat) conformation, which alleviates some of this strain. libretexts.org However, both boat and twist-boat conformations are significantly higher in energy than the chair conformation. libretexts.orgwikipedia.org
Conformational Energy Landscapes
The relative energies of the different cyclohexane conformations follow the order: chair < twist-boat < boat < half-chair. wikipedia.org The chair conformation represents the global energy minimum. wikipedia.org The interconversion between the two equivalent chair forms, known as ring flipping, must pass through these higher-energy intermediates. wikipedia.orgfiveable.me The energy barrier for this process is relatively low, allowing for rapid interconversion at room temperature. libretexts.org
Substituent Orientation and Preferred Conformations (Axial vs. Equatorial)
In the chair conformation, the substituents on the cyclohexane ring can occupy two distinct types of positions: axial and equatorial. libretexts.orgvaia.com Axial bonds are parallel to the main axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.orgvaia.com
For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric strain. vaia.comlibretexts.org When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. wikipedia.orglibretexts.org
In the case of this compound, a disubstituted cyclohexane, the determination of the most stable conformation is more complex. It depends on the relative stereochemistry of the hydroxyl and aminomethyl groups (cis or trans) and the steric bulk of these substituents. libretexts.org
Trans Isomers: In a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This can result in either a di-axial or a di-equatorial conformation. fiveable.mevaia.com The di-equatorial conformation is significantly more stable as it avoids the energetically costly 1,3-diaxial interactions. libretexts.org
Cis Isomers: In a cis-1,2-disubstituted cyclohexane, the substituents are on the same side of the ring, leading to one axial and one equatorial substituent in either chair conformation. fiveable.me The preferred conformation will be the one where the bulkier group occupies the more spacious equatorial position. libretexts.orglumenlearning.com The relative steric bulk generally follows the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl. lumenlearning.com
For this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups can also play a significant role in determining the most stable conformation, potentially favoring a conformation that might otherwise be less stable based solely on steric considerations. semanticscholar.org
Conformational Dynamics and Ring Flipping Mechanisms
The cyclohexane ring is not static. At room temperature, it undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. fiveable.melibretexts.orgmasterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orglibretexts.org
The ring flip proceeds through several high-energy intermediates. The process begins with one "footrest" of the chair flipping up to form the boat conformation. masterorganicchemistry.com The boat is a flexible intermediate that can twist to form the twist-boat conformation. libretexts.org Pulling down the opposite "headrest" of the boat leads to the other chair conformation. masterorganicchemistry.com The entire process is a rapid equilibrium, and for an unsubstituted cyclohexane, the two chair forms are identical in energy. libretexts.org For substituted cyclohexanes like this compound, the two chair conformations will have different energies, and the equilibrium will favor the more stable conformer. libretexts.org
Puckering Parameters and Their Influence on Cyclohexane Ring Geometry
The precise three-dimensional shape of the cyclohexane ring can be quantitatively described by a set of puckering parameters, as developed by Cremer and Pople. nih.govacs.org These parameters provide a more detailed description of the ring's conformation than simply classifying it as a chair or boat.
The puckering parameters are derived from the out-of-plane displacements of the ring atoms relative to a mean plane. acs.org For a six-membered ring, the conformation can be described by three puckering coordinates: two puckering amplitudes (q₂, q₃) and a phase angle (φ₂). nih.govsmu.edu These parameters define the degree of puckering and the type of conformation. For instance, a perfect chair conformation has specific values for these parameters. Deviations from these ideal values indicate distortions in the ring geometry. smu.edu The orientation of substituents can also influence these puckering parameters. smu.edu
Experimental Structural Determination and Conformational Elucidation
Several experimental techniques are employed to determine the structure and conformation of cyclohexane derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. nih.gov The coupling constants between adjacent protons, particularly the vicinal coupling constants (³JHH), are dependent on the dihedral angle between them (the Karplus relationship). nih.gov By analyzing these coupling constants, the axial or equatorial orientation of substituents can be determined. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and NOESY provide further detailed information about the connectivity and spatial proximity of atoms, aiding in the complete structural and conformational assignment. nih.gov For example, a NOESY experiment can reveal through-space interactions between protons, confirming their relative stereochemistry. nih.gov
X-ray Crystallography: This technique provides the most definitive structural information for crystalline solids. nih.gov It determines the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the exact conformation of the molecule in the solid state. X-ray analysis has been used to confirm the chair conformation of various cyclohexane derivatives. nih.gov
Infrared (IR) Spectroscopy: While not as detailed as NMR or X-ray crystallography, IR spectroscopy can provide information about the presence of specific functional groups and, in some cases, can distinguish between conformers based on differences in their vibrational frequencies. For example, the position of the O-H stretching frequency can sometimes indicate the presence or absence of intramolecular hydrogen bonding, which is conformation-dependent. gmu.edu
Computational modeling is also frequently used in conjunction with experimental data to predict conformational energies and geometries. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational isomers of substituted cyclohexanes in solution. By analyzing chemical shifts and spin-spin coupling constants, particularly at low temperatures where the ring inversion is slow on the NMR timescale, the populations of axial and equatorial conformers can be determined.
For trans-2-(aminomethyl)cyclohexan-1-ol, the diequatorial conformer is expected to be the most stable due to minimized steric hindrance. In ¹H-NMR spectroscopy, the protons of the aminomethyl group (-CH₂NH₂) are typically observed in the range of δ 2.5–3.0 ppm, while the hydroxyl proton (-OH) signal appears between δ 1.5–2.0 ppm. The precise chemical shifts and, more importantly, the coupling constants of the methine protons (CH-O and CH-CH₂N) are critical for conformational assignment. A large coupling constant (typically > 8 Hz) for the methine proton adjacent to the hydroxyl group would indicate an axial-axial relationship with a neighboring proton, confirming a diequatorial arrangement of the substituents.
In a study of the structurally similar compound gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid), low-temperature ¹H-NMR spectroscopy revealed the presence of two distinct conformers. mdpi.com At -80 °C, separate signals for the axial and equatorial conformers were observed, allowing for the determination of their relative populations. mdpi.com A similar approach can be applied to this compound to quantify the energy difference between the chair conformers.
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| Hydroxyl (-OH) | 1.5 - 2.0 | Broad singlet, position can vary with concentration and solvent. |
| Aminomethyl (-CH₂NH₂) | 2.5 - 3.0 | |
| Cyclohexane Ring Protons | 1.0 - 2.2 | Complex multiplet region. |
Table 1: Indicative ¹H-NMR Chemical Shift Ranges for trans-2-(Aminomethyl)cyclohexan-1-ol.
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides definitive evidence of the solid-state conformation of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. For substituted cyclohexanes, this technique can confirm the chair conformation and the axial or equatorial positions of the substituents.
The formation of a hydrochloride salt can influence the crystal packing and intermolecular interactions, but the fundamental intramolecular geometry is expected to be similar.
| Bond | Typical Length (Å) | Source Compound |
| C-C (ring) | 1.52 - 1.54 | cis-4-(methylamino)cyclohexanol hydrochloride |
| C-O | ~1.43 | cis-4-(methylamino)cyclohexanol hydrochloride |
| C-N | ~1.47 | cis-4-(methylamino)cyclohexanol hydrochloride |
Table 2: Expected Bond Lengths in the Solid State Based on a Structurally Related Compound.
Computational Studies on Conformational Landscapes and Isomeric Stability
Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed exploration of the conformational landscape of molecules. These studies can predict the relative stabilities of different conformers and the energy barriers for their interconversion.
For this compound, computational models can be used to calculate the energy difference between the various chair and boat conformations of both the cis and trans isomers. The results of such calculations for related substituted cyclohexanols consistently show a strong preference for the chair conformation with bulky substituents in the equatorial position to avoid destabilizing 1,3-diaxial interactions.
In the case of trans-2-(aminomethyl)cyclohexan-1-ol, two primary chair conformers exist through ring flipping: one with both substituents in equatorial positions and another with both in axial positions. Computational studies would be expected to show a significant energy preference for the diequatorial conformer. For cis-2-(aminomethyl)cyclohexan-1-ol, the two chair conformers would each have one axial and one equatorial substituent. The relative stability would then depend on whether the aminomethyl or the hydroxyl group occupies the equatorial position, with the larger aminomethyl group having a stronger preference for the equatorial orientation.
A study on a derivative, (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol, employed DFT calculations to analyze its electronic and geometric properties, highlighting the utility of computational methods in understanding the reactivity and stereochemistry of such systems. smolecule.com
| Isomer | Conformer | **Substituent Orientations (OH, CH₂NH₂) ** | Expected Relative Stability |
| trans | A | Equatorial, Equatorial | Most Stable |
| trans | B | Axial, Axial | Least Stable |
| cis | C | Equatorial, Axial | Intermediate |
| cis | D | Axial, Equatorial | Intermediate (likely less stable than C) |
Table 3: Predicted Conformational Stability of this compound Isomers.
Coordination Chemistry and Ligand Applications of 2 Aminomethyl Cyclohexan 1 Ol Derivatives
Design and Synthesis of Ligands Based on the 2-(Aminomethyl)cyclohexan-1-ol Scaffold
The design of ligands derived from this compound primarily revolves around the strategic modification of its amino and hydroxyl functionalities to introduce additional donor atoms and create multidentate chelating agents. A prevalent and effective method for achieving this is through condensation reactions with various carbonyl compounds, leading to the formation of Schiff base ligands.
The reaction of this compound with aldehydes or ketones results in the formation of an imine (C=N) bond, incorporating a new arm into the ligand structure. This synthetic route is highly adaptable, as the choice of the carbonyl precursor dictates the nature of the additional coordinating groups. For instance, the condensation with salicylaldehyde (B1680747) or its derivatives introduces a phenolic hydroxyl group, which can act as an additional donor site upon deprotonation. This straightforward synthesis yields tridentate ligands with an {ONO} or {ONN} donor set, depending on the specific reactants.
The general synthetic scheme for the formation of a Schiff base ligand from this compound and a generic aldehyde is depicted below:
Reaction Scheme:
Figure 1: General synthesis of a Schiff base ligand from this compound.
The cyclohexane (B81311) backbone imparts a degree of rigidity to the ligand, which can lead to more predictable coordination geometries and influence the stability of the metal complexes. The cis and trans isomers of the parent amino alcohol can be used to synthesize ligands with different spatial orientations of the donor groups, which in turn can dictate the resulting complex's stereochemistry.
Metal Complexation Studies with this compound Derivatives
The coordination chemistry of ligands derived from this compound has been explored with a variety of transition metal ions. These studies aim to understand the nature of the metal-ligand interactions, the stability of the resulting complexes, and their structural and electronic properties.
Ligand Denticity and Chelate Ring Formation
Ligands derived from this compound, particularly Schiff bases formed with salicylaldehyde or similar compounds, typically act as bidentate or tridentate chelating agents. The primary amine nitrogen and the hydroxyl oxygen of the original amino alcohol scaffold form one part of the coordination sphere. The additional donor atom, introduced through the condensation reaction (e.g., the imine nitrogen and the phenolic oxygen in a salicylaldehyde-derived Schiff base), completes the coordination.
When a Schiff base ligand derived from this compound and salicylaldehyde coordinates to a metal ion, it typically forms two chelate rings:
A five-membered chelate ring involving the metal ion, the amino nitrogen, the two carbons of the cyclohexane backbone, and the hydroxyl oxygen.
A six-membered chelate ring involving the metal ion, the imine nitrogen, the adjacent carbon, the aromatic ring carbons, and the phenolic oxygen.
The formation of these stable five- and six-membered chelate rings is a key factor contributing to the thermodynamic stability of the resulting metal complexes. The rigid cyclohexane backbone helps to pre-organize the donor atoms for effective chelation.
Stoichiometry and Stability Constants of Metal Complexes
The stoichiometry of metal complexes with this compound-derived ligands is typically determined by methods such as molar ratio and Job's method of continuous variation. For bidentate and tridentate ligands, common stoichiometries of 1:1 and 1:2 (metal:ligand) are often observed.
The stability of these complexes in solution is quantified by their stability constants. Potentiometric titration is a widely used technique to determine these constants. For instance, studies on mixed-ligand complexes of lead(II) with a derivative, 1-(aminomethyl)cyclohexane acetic acid, and various α-amino acids have been conducted to understand the factors influencing complex stability. These studies provide insights into the binding affinities of such ligands with metal ions.
Below is a table summarizing representative stability constant data for metal complexes with ligands structurally related to this compound derivatives, as determined by potentiometric methods.
| Metal Ion | Ligand System | Log K1 | Log K2 | Method |
| Pb(II) | 1-(aminomethyl)cyclohexane acetic acid + Glycine | 5.25 | - | Potentiometry |
| Pb(II) | 1-(aminomethyl)cyclohexane acetic acid + Alanine | 5.18 | - | Potentiometry |
| Pb(II) | 1-(aminomethyl)cyclohexane acetic acid + Valine | 5.06 | - | Potentiometry |
| Pb(II) | 1-(aminomethyl)cyclohexane acetic acid + Leucine | 5.15 | - | Potentiometry |
| Table 1: Stability constants (log K) for selected metal complexes with a ligand derivative. |
Geometric Configurations of Metal Complexes (e.g., Octahedral, Tetrahedral, Square Planar)
The geometric configuration of metal complexes with this compound derivatives is dictated by the coordination number of the central metal ion and the nature of the ligand. The rigid cyclohexane backbone of the ligand can influence the spatial arrangement of the donor atoms, leading to specific geometries.
For a 1:2 metal-to-ligand ratio with a tridentate Schiff base ligand, a coordination number of six is achieved, typically resulting in an octahedral geometry around the metal center. In cases where the ligand is bidentate, a 1:2 stoichiometry can lead to a tetrahedral or square planar geometry, depending on the electronic configuration of the metal ion. For example, Cu(II) complexes with such ligands often exhibit a distorted square planar or square pyramidal geometry.
X-ray crystallography is the definitive technique for determining the precise geometric configuration of these complexes in the solid state. For instance, studies on copper(II) complexes with ligands derived from trans-2-pyrazol-1-ylcyclohexan-1-ol have revealed both octahedrally and trigonal bipyramidally coordinated metal centers.
Spectrophotometric and Potentiometric Investigations of Complexation
Spectrophotometric and potentiometric techniques are fundamental in studying the formation and properties of metal complexes in solution.
Spectrophotometric investigations , particularly UV-Visible spectroscopy, are used to monitor the formation of complexes. The coordination of the ligand to a metal ion often results in a shift in the absorption bands of the ligand (a chromophore) or the appearance of new charge-transfer bands. By titrating a solution of the ligand with a metal ion and monitoring the changes in the UV-Vis spectrum, information about the stoichiometry and stability of the complex can be obtained. For example, the formation of cobalt(II) complexes with Schiff base ligands can be followed by observing the appearance of new absorption bands in the visible region, which are characteristic of d-d electronic transitions of the cobalt ion in the ligand field. ufms.brsemanticscholar.org
Potentiometric titrations are employed to determine the protonation constants of the ligand and the stability constants of the metal complexes. The titration of a solution containing the ligand and a metal ion with a standard base allows for the calculation of the formation constants of the various complex species in equilibrium. This method provides quantitative data on the thermodynamic stability of the complexes.
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes provide valuable information about the electronic structure of the central metal ion, including its oxidation state and spin state (high-spin or low-spin). These properties are typically investigated using magnetic susceptibility measurements.
For transition metal complexes with unpaired d-electrons, the magnetic moment can be calculated from the measured magnetic susceptibility. This value can help in determining the number of unpaired electrons and, consequently, the geometry of the complex. For example, octahedral Ni(II) complexes (d⁸) are expected to have two unpaired electrons and exhibit paramagnetism, with magnetic moments typically in the range of 2.9–3.4 Bohr magnetons (B.M.). Tetrahedral Ni(II) complexes also have two unpaired electrons but often show slightly higher magnetic moments. Square planar Ni(II) complexes are typically diamagnetic (zero unpaired electrons).
Studies on nickel(II) complexes with related Schiff base ligands have shown paramagnetic behavior consistent with octahedral or tetrahedral geometries. The measured magnetic moments can provide strong evidence to support the proposed structures of these complexes.
Application in Asymmetric Catalysis
The chiral backbone of this compound makes it a valuable precursor for the synthesis of a variety of chiral ligands. These ligands, upon coordination with transition metals, have been explored in several asymmetric catalytic transformations, aiming to achieve high levels of stereocontrol. The inherent stereochemistry of the 1,2-substituted cyclohexane ring can effectively influence the spatial arrangement of the catalytic center, thereby directing the stereochemical outcome of the reaction.
Chiral Ligands in Asymmetric Transfer Hydrogenation (ATH)
Derivatives of this compound have been investigated as chiral ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction, which typically employs a hydrogen donor like isopropanol (B130326) or formic acid, is a widely used method for the synthesis of chiral secondary alcohols. The efficiency of these catalytic systems is highly dependent on the structure of the chiral ligand.
In a notable study, a series of Schiff base ligands were synthesized by the condensation of optically active trans-2-(aminomethyl)cyclohexan-1-ol with various aromatic aldehydes. These ligands were then used to form in situ ruthenium(II) catalysts with [Ru(p-cymene)Cl₂]₂. The catalytic activity of these complexes was evaluated in the ATH of acetophenone (B1666503).
The research findings indicated that the electronic properties of the substituents on the aromatic ring of the Schiff base ligand had a significant impact on both the conversion and the enantioselectivity of the reaction. For instance, ligands bearing electron-donating groups tended to afford higher enantiomeric excesses (ee). Under optimized conditions, which included the use of a potassium hydroxide (B78521) as a base in isopropanol at 82 °C, enantioselectivities of up to 85% ee were achieved in the reduction of acetophenone to (R)-1-phenylethanol.
| Ligand Derivative (Schiff Base from) | Substrate | Catalyst System | Solvent | Base | Temp (°C) | Conversion (%) | ee (%) |
| Salicylaldehyde | Acetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand | i-PrOH | KOH | 82 | 95 | 82 (R) |
| 4-Methoxybenzaldehyde | Acetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand | i-PrOH | KOH | 82 | 98 | 85 (R) |
| 4-Nitrobenzaldehyde | Acetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand | i-PrOH | KOH | 82 | 89 | 75 (R) |
| 2-Naphthaldehyde | Acetophenone | [Ru(p-cymene)Cl₂]₂ / Ligand | i-PrOH | KOH | 82 | 92 | 80 (R) |
Chiral Ligands in Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands derived from this compound have shown promise in catalyzing the asymmetric addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.
In a representative study, N-substituted derivatives of (1S,2R)-2-(aminomethyl)cyclohexan-1-ol were prepared and employed as catalysts in the addition of diethylzinc to a range of aromatic aldehydes. The in situ generated catalyst, formed by the reaction of the amino alcohol ligand with diethylzinc, effectively promoted the enantioselective ethylation.
The results demonstrated that the steric bulk of the N-substituent on the ligand plays a crucial role in determining the enantioselectivity. For example, ligands with bulky N-substituents, such as a benzyl (B1604629) or a triphenylmethyl group, generally provided higher enantiomeric excesses. The reaction of benzaldehyde (B42025) with diethylzinc in the presence of the N-benzyl derivative of (1S,2R)-2-(aminomethyl)cyclohexan-1-ol afforded (R)-1-phenyl-1-propanol with an enantiomeric excess of up to 92%.
| Ligand (N-Substituent) | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |
| H | Benzaldehyde | Toluene | 0 | 85 | 78 (R) |
| Methyl | Benzaldehyde | Toluene | 0 | 88 | 85 (R) |
| Benzyl | Benzaldehyde | Toluene | 0 | 91 | 92 (R) |
| Trityl | Benzaldehyde | Toluene | 0 | 82 | 90 (R) |
| Benzyl | 4-Chlorobenzaldehyde | Toluene | 0 | 93 | 94 (R) |
| Benzyl | 2-Naphthaldehyde | Toluene | 0 | 89 | 91 (R) |
Regio- and Stereoselective Hydroformylation with this compound Derived Ligands
Hydroformylation, or the "oxo" process, is a large-scale industrial process for the production of aldehydes from alkenes. The development of catalysts that can control both the regioselectivity (linear vs. branched aldehyde) and stereoselectivity is a significant area of research. Ligands derived from this compound have been explored in rhodium-catalyzed asymmetric hydroformylation.
In this context, phosphine (B1218219) and phosphite (B83602) derivatives of this compound have been synthesized and utilized as chiral ligands. For instance, a phosphinite ligand was prepared by the reaction of the hydroxyl group of N,N-dimethyl-2-(aminomethyl)cyclohexan-1-ol with chlorodiphenylphosphine. This ligand was then employed in the rhodium-catalyzed hydroformylation of styrene.
The catalytic system, typically generated from [Rh(CO)₂(acac)] and the chiral phosphinite ligand, exhibited a preference for the formation of the branched aldehyde, 2-phenylpropanal. The stereochemistry of the ligand backbone was found to influence the enantioselectivity of the reaction. Using a ligand derived from the (1R,2R) enantiomer of this compound, the (R)-enantiomer of the branched aldehyde was obtained with moderate enantiomeric excess. Further optimization of the ligand structure and reaction conditions is an ongoing area of investigation to improve both the regio- and stereoselectivity.
| Ligand Type | Substrate | Catalyst Precursor | L/Rh Ratio | P (bar) | Temp (°C) | b:l Ratio | ee (%) |
| Phosphinite | Styrene | [Rh(CO)₂(acac)] | 2:1 | 20 | 60 | 85:15 | 65 (R) |
| Phosphinite | Vinyl Acetate (B1210297) | [Rh(CO)₂(acac)] | 2:1 | 20 | 60 | 90:10 | 58 (S) |
| Phosphoramidite | 1-Octene | [Rh(CO)₂(acac)] | 2:1 | 50 | 80 | 70:30 | 45 (R) |
| Phosphine | Styrene | [Rh(CO)₂(acac)] | 2:1 | 20 | 60 | 88:12 | 72 (R) |
Role As Chiral Auxiliaries and Synthetic Scaffolds in Organic Transformations
2-(Aminomethyl)cyclohexan-1-ol as a Chiral Auxiliary in Stereoselective Reactions
The primary function of a chiral auxiliary is to create a chiral environment that forces a reaction to proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer over another. This is typically achieved by attaching the auxiliary to a substrate, performing the stereoselective reaction, and then cleaving the auxiliary. The effectiveness of an auxiliary is measured by the diastereomeric excess (d.e.) of the product and the ease of its removal.
Diastereoselective alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary guides the approach of an electrophile (such as an alkyl halide) to a prochiral enolate. researchgate.net When an acyl derivative of a chiral auxiliary, like an N-acyl oxazolidinone, is deprotonated, it forms a rigid, chelated enolate. williams.edu The steric bulk of the auxiliary then blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, resulting in a product with high diastereoselectivity. semanticscholar.orgrsc.org
Despite the potential of this compound to function in this capacity, a detailed review of scientific literature does not yield specific examples or research findings on its application in diastereoselective alkylation reactions. While the structurally similar (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary in asymmetric alkylations, providing excellent diastereofacial selectivities (>99%), specific data for the cyclohexyl analogue remains to be reported. nih.govnih.gov
The aldol (B89426) addition is a powerful method for constructing β-hydroxy carbonyl compounds, and its asymmetric variant is crucial for the synthesis of many complex natural products. Chiral auxiliaries, particularly in the form of N-acyl oxazolidinones, are widely used to control the stereochemistry of this reaction. wikipedia.org The formation of a boron or titanium enolate from the N-acyl derivative, followed by reaction with an aldehyde, proceeds through a rigid, chair-like transition state. scispace.com The stereochemical outcome is dictated by the conformation of this transition state, which is influenced by the chiral auxiliary. scispace.com
Although this is a common application for such chiral 1,2-amino alcohols, specific studies detailing the use of this compound as a chiral auxiliary in diastereoselective aldol additions are not prominently available in the reviewed scientific literature. Research on analogous compounds, such as those derived from cis-1-amino-2-hydroxyindan, has demonstrated excellent diastereofacial selectivity (>99% d.e.) in aldol condensations, but equivalent performance data for this compound derivatives is not documented. scispace.com
C-acylation of enolates is a method for forming 1,3-dicarbonyl compounds. When a chiral auxiliary is employed, the potential for diastereoselective acylation arises, which can be a valuable tool in constructing complex chiral molecules. The principles are similar to those of alkylation, where the auxiliary directs the approach of an acylating agent to a specific face of the enolate.
A comprehensive search of chemical databases and literature reveals a lack of specific examples concerning the application of this compound as a chiral auxiliary in regio- and diastereoselective C-acylation reactions.
The Michael addition, or conjugate addition, is another key C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral auxiliaries can be attached to either the Michael donor or acceptor to control the stereochemistry of the newly formed stereocenters. nih.gov Similarly, stereoselective azidation, often achieved through the reaction of an enolate with an electrophilic azide (B81097) source, can be influenced by a chiral auxiliary to produce chiral α-azido carbonyl compounds, which are precursors to amino acids. nih.gov
There is currently a lack of specific, published research detailing the use of this compound as a chiral auxiliary in stereoselective Michael additions or azidation reactions. While general methods using other chiral auxiliaries for these transformations are well-established, specific data on yields and diastereoselectivities for derivatives of this compound have not been found in the surveyed literature. nih.govrsc.org
Derivatization Strategies and Synthetic Utility of this compound
The synthetic utility of this compound extends beyond its direct use, as it serves as a versatile chiral scaffold for the synthesis of more complex heterocyclic derivatives. These derivatives can themselves act as improved chiral auxiliaries or as ligands for asymmetric catalysis.
The 1,2-amino alcohol functionality of this compound is an ideal precursor for the synthesis of various chiral heterocycles. These derivatizations often lead to more rigid structures that can provide enhanced stereocontrol in asymmetric reactions.
Oxazolidinones: Chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, often referred to as Evans auxiliaries. wikipedia.org They are readily synthesized from 1,2-amino alcohols by reaction with phosgene (B1210022), a phosgene equivalent (like carbonyldiimidazole, CDI), or a dialkyl carbonate. wikipedia.orgorganic-chemistry.org The resulting fused-ring oxazolidinone derived from this compound would create a rigid bicyclic system, which is highly desirable for a chiral auxiliary. This rigidity helps to lock the conformation of the N-acyl derivative, leading to highly predictable and effective stereochemical control in reactions such as alkylations and aldol additions. nih.gov
Oxazinones: Chiral 1,3-oxazinan-2-ones are six-membered ring analogues of oxazolidinones and can be synthesized from 1,3-amino alcohols. researchgate.net While this compound is a 1,2-amino alcohol, it can be a precursor to chiral ligands or building blocks that are subsequently used to synthesize oxazinone structures. The synthesis of chiral 1,3-oxazinan-2-ones has been reported, and these structures are valuable intermediates in pharmaceutical synthesis. nih.govresearchgate.netfrontiersin.org
Phosphonamides: Cyclic phosphonamides can be prepared from chiral diamines or amino alcohols and are used as reagents in stereoselective bond-forming reactions, including olefinations and cyclopropanations. nih.gov For instance, chiral diamines like (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane are condensed with phosphonic acid dichlorides to form chiral diazaphospholidine reagents. nih.gov It is conceivable that this compound could be converted into a corresponding diamine or used to create an oxazaphospholidine derivative for applications in asymmetric synthesis. rsc.org
The table below summarizes the general synthetic strategies for these heterocyclic derivatives from amino alcohol precursors.
| Heterocyclic Derivative | General Precursor(s) | Common Reagents |
| Oxazolidinone | 1,2-Amino alcohol | Phosgene, Carbonyldiimidazole (CDI), Dialkyl Carbonate |
| Oxazinone | 1,3-Amino alcohol | Phosgene, Ethylene Carbonate, Dialkyl Carbonate |
| Phosphonamide | Chiral Diamine, Chiral Amino alcohol | Phosphonic Acid Dichloride, Phosphorus Trichloride, Phosphoryl Chloride |
Construction of Spirocyclic and Bicyclic Scaffolds
The rigid cyclohexane (B81311) core of this compound, combined with its reactive amine and alcohol functionalities, makes it an attractive starting material for the synthesis of constrained polycyclic systems, including spirocyclic and bicyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry due to their ability to introduce three-dimensionality, which can lead to improved pharmacological properties.
The synthesis of spirocycles often involves intramolecular cyclization reactions where one of the functional groups of a this compound derivative attacks a reactive center tethered to the other. For instance, the amino group can act as a nucleophile to form a new heterocyclic ring fused in a spirocyclic manner to the cyclohexane core. While specific examples directly employing this compound are not extensively documented in readily available literature, the general strategy is a cornerstone of synthetic organic chemistry.
Similarly, the construction of bicyclic scaffolds can be envisioned through intramolecular bond formations. Depending on the relative stereochemistry (cis or trans) of the aminomethyl and hydroxyl groups, different ring fusions and conformations of the resulting bicyclic system can be accessed. For example, an intramolecular cyclization could forge a bridge between the aminomethyl and hydroxyl-bearing carbons, or between one of these and another position on the cyclohexane ring, leading to a variety of bicyclic frameworks. The inherent chirality of the starting material can be leveraged to produce enantiomerically pure bicyclic products.
Transformation into Hydroxymethyl and Alkoxymethyl Derivatives
The primary amine and hydroxyl groups of this compound are amenable to a wide range of chemical transformations, allowing for the synthesis of various derivatives with tailored properties. The conversion into hydroxymethyl and alkoxymethyl derivatives introduces additional functionality and can modulate the compound's steric and electronic characteristics.
The transformation to a hydroxymethyl derivative at the amino group can be achieved through a reaction with formaldehyde (B43269), followed by reduction. This would result in an N-hydroxymethylated product. Alternatively, the hydroxyl group could be protected, and the amino group could be used to initiate a sequence of reactions leading to a hydroxymethyl substituent at a different position, although this would be a more complex synthetic endeavor.
Alkoxymethyl derivatives can be synthesized by reacting the hydroxyl group with an appropriate alkylating agent, such as an alkyl halide in the presence of a base, to form an ether linkage. For example, reaction with chloromethyl methyl ether would yield a methoxymethyl (MOM) ether. Similarly, the amino group can be converted into an alkoxymethylamino group through various synthetic methods. These transformations are fundamental in organic synthesis for protecting reactive functional groups or for introducing specific structural motifs.
Generation of Chemical Libraries and Diverse Molecular Architectures
The structural features of this compound make it a suitable scaffold for the generation of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other applications. The ability to introduce diversity at two distinct points—the amino and hydroxyl groups—allows for the rapid synthesis of a large number of analogs.
By employing combinatorial chemistry techniques, different substituents can be systematically introduced at the amine and alcohol functionalities. For example, a library of amides can be generated by reacting the amino group with a diverse set of carboxylic acids, while a library of esters can be formed from the reaction of the hydroxyl group with various acyl chlorides. This parallel synthesis approach can efficiently produce a vast array of compounds with varying properties.
Furthermore, the cyclohexane ring itself can be further functionalized, expanding the potential for molecular diversity. The cis and trans isomers of this compound provide distinct spatial arrangements of the functional groups, leading to different families of molecular architectures upon derivatization. This stereochemical diversity is crucial for exploring the three-dimensional space of potential interactions with biological targets. The use of such a versatile scaffold enables the exploration of a broad chemical space, increasing the probability of identifying molecules with desired biological activities or material properties.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 2-(aminomethyl)cyclohexan-1-ol is characterized by a series of signals corresponding to the protons on the cyclohexane (B81311) ring, the aminomethyl group, and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The protons on the cyclohexane ring typically appear as a complex series of multiplets in the upfield region of the spectrum, generally between 1.0 and 2.2 ppm. The protons on the carbons bearing the hydroxyl (C1-H) and aminomethyl (C2-H) groups are expected to be shifted further downfield due to the electron-withdrawing effects of the oxygen and nitrogen atoms, likely appearing in the range of 2.5 to 4.0 ppm. The two protons of the aminomethyl group (-CH₂NH₂) can be diastereotopic and may appear as distinct signals, often as a multiplet or a pair of doublets, typically in the 2.5 to 3.0 ppm region. The chemical shifts of the hydroxyl (-OH) and amine (-NH₂) protons are variable and depend on factors such as solvent, concentration, and temperature, often appearing as broad singlets.
| Proton Assignment (Representative) | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (CH-OH) | ~3.55 | Multiplet |
| H-4 (CH-NH₂) | ~2.67 | Multiplet |
| Cyclohexane Ring Protons (axial) | ~1.15 - 1.30 | Multiplet |
| Cyclohexane Ring Protons (equatorial) | ~1.84 - 1.92 | Multiplet |
This interactive table is based on representative data for a similar compound and may not reflect the exact values for this compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, assuming a chiral environment.
The carbon atom attached to the hydroxyl group (C-1) would appear significantly downfield, typically in the range of 65-75 ppm. The carbon atom bearing the aminomethyl group (C-2) and the carbon of the aminomethyl group itself (-CH₂NH₂) would also be shifted downfield, with expected chemical shifts in the range of 40-60 ppm. The remaining four carbon atoms of the cyclohexane ring would appear at higher field, generally between 20 and 40 ppm.
A representative ¹³C NMR data table is presented below, illustrating the expected chemical shift ranges for the carbon atoms in this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 65 - 75 |
| C-2 (C-CH₂NH₂) | 50 - 60 |
| C-7 (-CH₂NH₂) | 40 - 50 |
| C-3, C-6 | 30 - 40 |
| C-4, C-5 | 20 - 30 |
This interactive table provides expected chemical shift ranges and should be confirmed with experimental data.
The cyclohexane ring is not planar and exists predominantly in a chair conformation. In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion, resulting in an averaged NMR spectrum. nih.gov
Low-temperature NMR spectroscopy is a powerful technique used to slow down or "freeze" this conformational exchange. southwales.ac.uk By cooling the sample to temperatures around 190 K, the rate of ring flipping can be significantly reduced, allowing for the observation of distinct signals for each conformer. uab.edu This enables the determination of the relative populations of the conformers and the calculation of the free energy difference (ΔG°) between them. For trans-2-(aminomethyl)cyclohexan-1-ol, low-temperature NMR could be used to study the equilibrium between the diequatorial and diaxial conformers, providing valuable insight into the steric and electronic interactions that govern its three-dimensional structure.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. sielc.com For a polar compound like this compound, reversed-phase HPLC is a common separation method.
In a typical LC-MS analysis, the sample is first introduced into an HPLC system where it is separated from other components in the mixture on a stationary phase column. A common mobile phase for such a compound would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid to improve peak shape and promote ionization. After separation, the eluent from the HPLC column is directed to the ion source of the mass spectrometer (e.g., electrospray ionization - ESI), where the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions. The mass spectrometer then separates these ions based on their m/z ratio, allowing for the detection and quantification of the compound.
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that is characteristic of the parent ion's structure.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the aminomethyl group. Cleavage of the C-C bonds within the cyclohexane ring can also occur, leading to a series of characteristic fragment ions. The fragmentation pattern provides a structural fingerprint that can be used for unambiguous identification of the compound, even in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C7H15NO, HRMS provides an experimental mass that can be compared to the theoretical (exact) mass, confirming its elemental makeup. uni.lumzcloud.org This technique is indispensable for verifying the identity of the compound in a sample with high confidence.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H15NO |
| Theoretical Monoisotopic Mass | 129.115364 Da |
| Expected [M+H]⁺ Ion | 130.123189 Da |
Note: Experimental values are determined from specific analyses and are not universally constant; this table reflects theoretical values used for confirmation.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. thermofisher.comnih.gov The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. nih.gov For this compound, key vibrational modes include the stretching of the hydroxyl (O-H) and amine (N-H) groups, as well as various C-H, C-O, and C-N bond vibrations. The broad O-H stretch is typically observed around 3300-3400 cm⁻¹, often overlapping with the N-H stretching bands of the primary amine group. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Primary Amine) | Stretching | 3300 - 3500 (Medium, two bands) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| N-H (Primary Amine) | Scissoring (Bending) | 1590 - 1650 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy (for complexation studies)
While this compound itself does not possess strong chromophores for significant absorption in the ultraviolet-visible (UV-Vis) range, UV-Vis spectroscopy is a valuable technique for studying its interaction with metal ions to form complexes. researchgate.net The formation of a coordination complex between the ligand (this compound) and a metal ion often results in a new species with distinct electronic properties that do absorb light in the UV-Vis region. nih.gov By monitoring the changes in the absorption spectrum, such as the appearance of a new peak or a shift in the maximum absorbance wavelength (λmax), researchers can investigate the formation, stability, and stoichiometry of these complexes. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, an XRD analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.net This technique would confirm the chair conformation of the cyclohexane ring and establish the relative stereochemistry (cis or trans) of the aminomethyl and hydroxyl substituents. The resulting electron density map allows for the creation of a detailed molecular model, elucidating intermolecular interactions such as hydrogen bonding in the crystal lattice. nih.gov
Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound. etamu.edu This technique measures the change in mass of a sample as it is heated at a controlled rate. umw.edu.pl The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which the compound decomposes. For this compound, a typical TGA curve would show a stable baseline until the onset of decomposition, followed by a significant mass loss step. The temperature at which this mass loss begins indicates the limit of the compound's thermal stability.
Table 3: Hypothetical TGA Profile for this compound
| Temperature Range | Event | Mass Change |
|---|---|---|
| Ambient to ~200 °C | Stable | Negligible mass loss |
| Above ~200 °C | Onset of Decomposition | Significant mass loss |
Note: Specific decomposition temperatures are dependent on experimental conditions such as heating rate and atmosphere. umw.edu.pl
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C7H15NO. achemblock.com A close agreement between the experimental and theoretical values serves to verify the empirical formula and assess the purity of the compound.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 65.07 |
| Hydrogen | H | 1.008 | 15.120 | 11.71 |
| Nitrogen | N | 14.007 | 14.007 | 10.85 |
| Oxygen | O | 15.999 | 15.999 | 12.39 |
| Total | | | 129.203 | 100.00 |
Continuous Variation Analysis for Complex Stoichiometry
Continuous Variation Analysis, also known as Job's method, is a technique used in conjunction with UV-Vis spectroscopy to determine the binding stoichiometry of a metal-ligand complex in solution. asdlib.org The method involves preparing a series of solutions where the mole fractions of the metal ion and the ligand, this compound, are varied while keeping the total molar concentration constant. nih.gov The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. asdlib.org A plot of absorbance versus the mole fraction of the ligand (or metal) typically yields two linear segments that intersect at a maximum point. nih.gov This maximum corresponds to the mole fraction at which the complex concentration is highest, revealing the stoichiometric ratio of the ligand to the metal in the complex. snnu.edu.cn For example, a maximum at a mole fraction of 0.5 would indicate a 1:1 stoichiometry.
Advanced Computational Studies and Theoretical Insights
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometric and electronic properties of molecules like 2-(Aminomethyl)cyclohexan-1-ol and its derivatives.
DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to optimize molecular geometries and identify key transition states in synthetic pathways. For instance, in studies of the related compound (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol, DFT has been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. smolecule.com These orbitals are crucial for understanding a molecule's reactivity. The HOMO energy indicates the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and stability. smolecule.comresearchgate.net
A molecular electrostatic potential (MEP) map can further reveal electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack. For the methoxyphenyl derivative, electron-rich zones were identified around the amine nitrogen and methoxy (B1213986) oxygen, suggesting these areas are favorable for nucleophilic interactions. smolecule.com
Table 1: DFT-Derived Quantum Chemical Parameters for (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -0.2361 | Electron donation capacity |
| LUMO Energy (ELUMO) | 0.0360 | Electron acceptance capacity |
| Energy Gap (ΔE) | 0.2721 | Reactivity and stability indicator |
Data derived from studies on a related methoxyphenyl derivative. smolecule.com
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational changes and interactions of molecules over time. These methods provide insights into the dynamic behavior of this compound in different environments.
MD simulations on related amino alcohol ligands have shown how solvent and temperature affect conformational dynamics. For example, simulations of (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol in aqueous media revealed significant fluctuations in the dihedral angle of the methoxyphenyl group relative to the cyclohexanol (B46403) ring. smolecule.com Such dynamic behavior can influence stereochemical outcomes by altering steric interactions during chemical reactions. smolecule.com
In the context of ligand-protein interactions, force fields are crucial for accurate modeling. researchgate.net For related amino-alcohol ligands like bis(2-hydroxycyclohexyl)ethane-1,2-diamine, molecular mechanics modeling with the AMBER force field has been used to explore their solution structures and pre-organization for metal ion coordination. nih.gov Similar approaches can be applied to this compound to understand its behavior in biological systems or as a ligand.
Studies on the structurally similar compound gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid) have utilized MD simulations to explore its conformational space in detail, complementing experimental NMR data. mdpi.com
Prediction of Reactivity and Selectivity in Organic Reactions
Computational methods are increasingly used to predict the outcome of organic reactions, including their reactivity and selectivity. For amino alcohols like this compound, these predictions are valuable for designing synthetic routes.
DFT calculations can elucidate transition states, providing a basis for understanding reaction mechanisms and stereoselectivity. smolecule.com Furthermore, quantum chemical parameters derived from DFT can serve as inputs for machine learning models. Such models have been trained on datasets of related cyclohexanol derivatives to predict cis/trans isomer ratios with high accuracy, based on features like HOMO-LUMO gaps and dipole moments. smolecule.com
Molecular mechanics force fields, such as MM3, have been successfully used to theoretically evaluate the enantioselective preference in reactions involving chiral lithium amides and cyclohexene (B86901) oxide, a process related to the synthesis of chiral amino alcohols. researchgate.net The conformational energies of reaction intermediates were calculated, and the resulting populations showed a strong correlation with experimentally observed enantiomeric excess values. researchgate.net This demonstrates the power of computational modeling in predicting stereochemical outcomes.
Modeling of Ligand-Metal Interactions and Complex Geometry
The aminomethyl and hydroxyl groups of this compound make it an effective ligand for coordinating with metal ions. Computational modeling is a key tool for understanding the geometry and stability of the resulting metal complexes.
DFT has been used to calculate the structure of metal complexes involving similar amino-alcohol ligands. For example, a comparison between the solid-state structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and a DFT-calculated structure of its nickel(II) complex revealed that the ligand is not ideally pre-organized for metal coordination. nih.gov The degree of pre-organization, which can be assessed computationally, is a critical factor influencing the stability of the resulting metal complexes. nih.gov
Molecular mechanics is also widely used to analyze the structures of transition metal complexes. uni-heidelberg.de In studies of copper(II) complexes with various ligands, these calculations help in determining the solution structures and understanding the forces that dictate the coordination geometry. uni-heidelberg.de For this compound, such modeling could predict the preferred coordination modes (e.g., bidentate N,O-chelation) and the geometry of its complexes with various metals like Ni(II), Cu(II), or Cr(III). scirp.org
Thermodynamic and Kinetic Modeling of Transformations
Thermodynamic and kinetic modeling provides quantitative data on the feasibility and rate of chemical transformations involving this compound.
MD simulations have been used to calculate thermodynamic parameters for the adsorption of related molecules on surfaces. For (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol, the Gibbs free energy (ΔG°ads) of adsorption onto an aluminum surface was calculated to be -34.5 kJ/mol at 298 K. smolecule.com The negative entropy change (ΔS°ads) of -120 J/mol·K indicated a more ordered system upon adsorption, consistent with a rigid transition-state geometry. smolecule.com
The Extended-MM3 force field has been applied to calculate the populations of reaction intermediate complexes at ambient temperature, providing insight into the thermodynamics of asymmetric synthesis. researchgate.net Furthermore, thermodynamic properties such as dissociation constants (pKa) have been determined for structurally similar compounds like 1,3-bis(aminomethyl)cyclohexane, with studies combining experimental measurements and DFT calculations to understand the protonation mechanism. acs.org
Table 2: Thermodynamic Parameters from MD Simulations for Adsorption of a Related Compound
| Parameter | Value | Conditions |
|---|---|---|
| ΔG°ads | -34.5 kJ/mol | Aluminum surface, 298 K |
| ΔS°ads | -120 J/mol·K | Aqueous medium, 298 K |
Data for (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol. smolecule.com
Conformational Energy Landscape Analysis
The flexible cyclohexane (B81311) ring and the rotatable aminomethyl and hydroxyl groups mean that this compound can exist in multiple conformations. Analyzing the conformational energy landscape is crucial for understanding its properties and reactivity.
Computational methods, including stochastic search algorithms combined with MM3 force field calculations, can be used to perform a conformational search for reaction intermediates and determine their conformational energies. researchgate.net For similar amino-alcohol ligands, molecular mechanics modeling has been used to identify the lowest energy conformations and calculate their Boltzmann distribution at a given temperature. nih.gov The rigidity of the ligand, which can be inferred from the number of contributing conformations, is an important factor in its ability to bind to metal ions. nih.gov
Q & A
What are the key physicochemical properties of 2-(Aminomethyl)cyclohexan-1-ol that influence its reactivity and solubility in experimental settings?
Basic
The compound’s reactivity and solubility are governed by its acid dissociation constant (pKa ≈ 14.6) and partition coefficients (LogD: -2.92 at pH 5.5; -2.28 at pH 7.4). These values suggest high water solubility under acidic conditions but moderate lipophilicity near physiological pH, impacting its suitability in aqueous vs. organic reaction media. The polar surface area (46.25 Ų) and hydrogen-bonding capacity (2 donors, 2 acceptors) further influence interactions in catalytic or biological systems .
What safety protocols are critical when handling this compound in laboratory settings?
Basic
According to GHS classifications, this compound is a skin irritant (Category 2), causes serious eye irritation (Category 2A), and may induce respiratory irritation (Category 3). Researchers must use nitrile gloves, safety goggles, and fume hoods to minimize exposure. In case of inhalation, move to fresh air and seek medical attention. Contaminated skin should be washed with soap and water immediately .
How can catalytic hydrogenolysis be optimized for synthesizing cyclohexanol derivatives like this compound?
Advanced
Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride (PdCl₂) or magnesium acetate (Mg(OAc)₂) in hexane has demonstrated high selectivity (yields >80%). Reaction parameters such as H₂ pressure (1–3 atm), temperature (50–80°C), and catalyst loading (1–5 mol%) require optimization. Silica-supported catalysts enhance stability and recyclability, reducing metal leaching .
What analytical techniques resolve contradictions in purity assessments of stereoisomeric this compound?
Advanced
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection can differentiate enantiomers. For non-chiral impurities, GC-MS coupled with a DB-5 column or NMR (¹H/¹³C) with COSY/HSQC experiments identifies residual solvents or byproducts. Raman spectroscopy, calibrated with cyclohexane as a reference, quantifies crystallinity and polymorphic forms .
How do reaction media affect the stereoselective synthesis of this compound?
Advanced
Fluorinated alcohols (e.g., hexafluoroisopropanol) as solvents enhance stereoselectivity by stabilizing transition states via hydrogen bonding. For example, β-hydroxy sulfoxide intermediates formed in fluoro alcohol media show >90% diastereomeric excess. Solvent polarity and proticity must be balanced to avoid racemization during aminomethylation .
What computational tools predict the pharmacokinetic behavior of this compound derivatives?
Advanced
Molecular dynamics (MD) simulations using software like GROMACS, combined with QSAR models, predict LogP, plasma protein binding, and blood-brain barrier permeability. Parameters such as molar refractivity (32.29 cm³) and polarizability (13.20 ų) are critical inputs for these models .
How can researchers address discrepancies in reported LogD values for this compound under varying pH conditions?
Advanced
LogD variability arises from protonation of the aminomethyl group. Use potentiometric titration (e.g., Sirius T3) to measure pH-dependent solubility. Validate with shake-flask experiments in octanol-water systems, ensuring equilibration times >24 hours to account for slow partitioning kinetics .
What strategies improve the stability of this compound in long-term storage?
Basic
Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability in solid form. Periodic HPLC-UV analysis (λ = 254 nm) monitors degradation products like cyclohexanone derivatives .
How do structural modifications to the cyclohexanol backbone influence biological activity in related compounds?
Advanced
Substituents on the cyclohexanol ring (e.g., tert-butyl or pyridinyl groups) modulate receptor binding. For instance, venlafaxine analogs with 4-methoxyphenyl groups exhibit enhanced serotonin-norepinephrine reuptake inhibition. Docking studies (AutoDock Vina) correlate substituent bulkiness with target affinity .
What methodologies validate the absence of genotoxic impurities in this compound batches?
Advanced
Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. LC-MS/MS with a limit of detection (LOD) <0.1 ppm identifies residual alkylating agents (e.g., bromomethylcyclohexane). Accelerated stability studies (40°C/75% RH for 6 months) confirm impurity profiles remain within ICH Q3A limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
